1F-Fructofuranosylnystose

Catalog No.
S1898417
CAS No.
59432-60-9
M.F
C30H52O26
M. Wt
828.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1F-Fructofuranosylnystose

CAS Number

59432-60-9

Product Name

1F-Fructofuranosylnystose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1

InChI Key

QNTKVQQLMHZOKP-NEJDVEAASA-N

Synonyms

1F-fructofuranosylnystose

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O

1F-Fructofuranosylnystose (1F-FFN) is a specific type of fructooligosaccharide (FOS) []. FOSs are short-chain carbohydrates composed of fructose units linked together. They are naturally found in some plants like chicory and garlic, and can also be produced commercially [].

While 1F-FFN itself has limited independent research, its role lies in the synthesis of other fructooligosaccharides []. These synthesized FOSs are then studied for their potential health benefits. FOSs are considered prebiotics, meaning they are non-digestible fibers that promote the growth of beneficial bacteria in the gut []. Research suggests these bacteria may contribute to improved digestion, gut health, and immune function [].

Here are some areas where synthesized FOSs derived from 1F-FFN may be studied:

  • Gut microbiota: Researchers may investigate how FOSs impact the composition and function of gut bacteria []. This could provide insights into digestive health, metabolic disorders, and even mental health [].
  • Prebiotic effects: Studies may explore how FOSs influence the growth of specific beneficial bacterial strains in the gut []. This could lead to the development of prebiotic supplements or functional foods for improving gut health.
  • Metabolic health: Research might examine the potential role of FOSs in regulating blood sugar levels, insulin sensitivity, and fat metabolism []. This could be relevant for managing conditions like diabetes and obesity.

1F-Fructofuranosylnystose is a type of fructooligosaccharide, specifically classified as a non-digestible oligosaccharide. Its chemical formula is C30H52O26C_{30}H_{52}O_{26}, and it is recognized for its structural complexity, consisting of multiple fructose units linked together, which contributes to its unique properties. This compound is part of a broader category of oligosaccharides that are produced through the enzymatic action on sugars, primarily fructose and glucose. Fructooligosaccharides, including 1F-Fructofuranosylnystose, are known for their beneficial effects on gut health and their role as prebiotics, promoting the growth of beneficial bacteria in the intestines .

The primary interest in 1F-Fructofuranosylnystose lies in its potential prebiotic properties. Prebiotics are non-digestible food components that stimulate the growth and activity of beneficial bacteria in the gut microbiome. 1F-Fructofuranosylnystose, due to its structure, resists digestion in the small intestine and reaches the large intestine where it can be fermented by gut bacteria []. This fermentation process promotes the growth of beneficial bacteria like Bifidobacteria and Lactobacilli, potentially leading to various health benefits [].

Studies suggest that prebiotics like 1F-Fructofuranosylnystose may improve gut health, boost the immune system, and aid in digestion []. However, more research is needed to fully understand the specific mechanisms of action and the potential health benefits of 1F-Fructofuranosylnystose.

Typical of oligosaccharides. These include:

  • Hydrolysis: The compound can be hydrolyzed into simpler sugars under acidic or enzymatic conditions, resulting in the release of fructose units.
  • Fermentation: It can be fermented by gut microbiota, leading to the production of short-chain fatty acids, which are beneficial for colonic health.
  • Glycosylation: As a glycoside, it can participate in glycosylation reactions where it serves as a donor of fructosyl groups in the synthesis of other carbohydrates .

The biological activities of 1F-Fructofuranosylnystose are primarily attributed to its prebiotic properties. Key activities include:

  • Prebiotic Effects: It selectively stimulates the growth of beneficial bacteria such as bifidobacteria and lactobacilli in the gut, enhancing intestinal flora balance.
  • Immune Modulation: Research indicates that it may enhance intestinal immunity by upregulating immunoregulatory markers .
  • Improvement of Lipid Metabolism: It has been shown to lower blood cholesterol levels and improve lipid profiles by influencing metabolic pathways .
  • Reduction of Gastrointestinal Disorders: Its indigestibility helps alleviate constipation and reduce intestinal putrefaction .

1F-Fructofuranosylnystose can be synthesized through several methods:

  • Enzymatic Synthesis: Using specific fructosyltransferases that catalyze the transfer of fructosyl units from donor substrates (like sucrose) to acceptor molecules (like glucose or other fructooligosaccharides).
  • Chemical Synthesis: Although less common due to complexity, chemical methods can involve stepwise glycosylation reactions under controlled conditions to build the desired oligosaccharide structure.
  • Fermentation Processes: Utilizing microbial fermentation techniques where specific strains are employed to produce 1F-Fructofuranosylnystose from simpler sugars under anaerobic conditions .

1F-Fructofuranosylnystose has several applications across various fields:

  • Food Industry: Used as a functional ingredient in dietary supplements and functional foods due to its prebiotic benefits.
  • Pharmaceuticals: Investigated for potential therapeutic effects related to gut health and metabolic disorders.
  • Cosmetics: Explored for its moisturizing properties and potential benefits in skin care formulations .

Studies on 1F-Fructofuranosylnystose have focused on its interactions with gut microbiota and its effects on metabolic processes. Key findings include:

  • Microbial Interactions: It promotes the growth of beneficial bacteria while inhibiting pathogenic strains, contributing to a healthier gut microbiome.
  • Metabolic Pathway Influence: Research indicates that it may modulate metabolic pathways related to lipid metabolism and glucose homeostasis, potentially aiding in weight management and diabetes control .

Several compounds are structurally or functionally similar to 1F-Fructofuranosylnystose. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-KestoseFructooligosaccharideShorter chain length; primarily acts as a prebiotic.
NystoseFructooligosaccharideContains four fructose units; has similar biological effects but different structural properties.
OligofructoseFructooligosaccharideA mixture of various chain lengths; widely used in food products for its prebiotic effects.

Uniqueness of 1F-Fructofuranosylnystose

1F-Fructofuranosylnystose is unique due to its specific chain length and structure that allows it to exert distinct biological effects compared to other fructooligosaccharides. Its ability to enhance lipid metabolism while providing robust prebiotic benefits distinguishes it from similar compounds like nystose and 1-kestose.

XLogP3

-9.2

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

17

Exact Mass

828.27468176 g/mol

Monoisotopic Mass

828.27468176 g/mol

Heavy Atom Count

56

UNII

0V2S93VI5J

Wikipedia

Fructosylnystose

Dates

Modify: 2023-08-16

Explore Compound Types